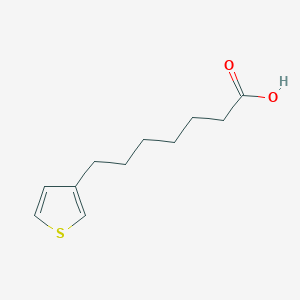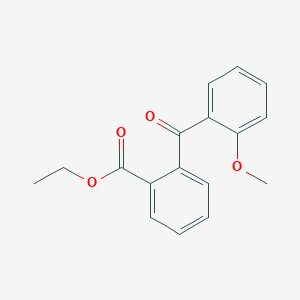
3-Acetoxy-2'-methylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . The IUPAC name for this compound is 3-(2-methylbenzoyl)phenyl acetate .
Synthesis Analysis
The synthesis of 3-Acetoxy-2’-methylbenzophenone involves the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2’-methylbenzophenone was analyzed using single-crystal X-ray crystallography . The compound crystallizes as monoclinic with space group P21/c . A Hirshfeld surface analysis was performed to record various intermolecular interactions, indicating the stabilization of the structure by the intermolecular weak C-H···O hydrogen bonds and π···π interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-2’-methylbenzophenone include its molecular weight (254.29) and its IUPAC name (3-(2-methylbenzoyl)phenyl acetate) . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved documents.科学的研究の応用
Enantioselective Electrodes
The use of poly(pyrroles) synthesized from chiral pyrrole monomers, including 4-methylbenzophenone derivatives, demonstrates their application in asymmetric induction for electrochemical reduction of organic molecules, achieving optical purity of corresponding alcohols. This research highlights the potential of these compounds in electroanalytical applications (Schwientek, Pleus, & Hamann, 1999).
Photophysical and Photochemical Reactions
Studies on the photophysical and photochemical reactions of methylbenzophenone derivatives, including 3-methylbenzophenone and 4-methylbenzophenone, reveal their behavior in different solvents and conditions. These findings provide insight into the photochemistry of such compounds, with implications for their use in various applications, including materials science and organic synthesis (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).
Synthesis and Anti-inflammatory Potential
Research into the synthesis of derivatives of methylbenzophenones, including 2-acetoxy-5-methylbenzophenone, explores their potential in medicinal chemistry, specifically in relation to anti-inflammatory activity. This work provides a foundation for the development of new therapeutic agents based on benzophenone structures (Bartoń, 1979).
Environmental Phenols Analysis
Studies involving the determination of hydroxylated benzophenone UV absorbers in environmental water samples show the application of these compounds in environmental monitoring and analysis. This research underscores the importance of such compounds in assessing environmental pollution and exposure (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Novel Anhydride Derivatives Synthesis
The synthesis of novel anhydride derivatives, like 3-acetoxy-2-methylbenzoic anhydride, from interactions involving 3-acetoxy-2-methylbenzoyl chloride, showcases the utility of benzophenone derivatives in synthetic organic chemistry. These findings contribute to the expanding field of organic synthesis and compound characterization (Cakmak, Kansız, Azam, Veyisoğlu, Yakan, & Min, 2022).
特性
IUPAC Name |
[3-(2-methylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-3-4-9-15(11)16(18)13-7-5-8-14(10-13)19-12(2)17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFYDRUTNPRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641620 |
Source


|
| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2'-methylbenzophenone | |
CAS RN |
890099-30-6 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323911.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)











